Isoxazole, 2,3-dihydro-3,5-diphenyl-2-(phenylmethyl)-

Description

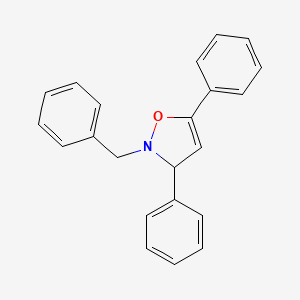

The compound “Isoxazole, 2,3-dihydro-3,5-diphenyl-2-(phenylmethyl)-” is a polycyclic isoxazole derivative characterized by a partially saturated isoxazole ring substituted with three phenyl groups (at positions 3, 5, and the 2-phenylmethyl moiety).

- Core structure: A dihydroisoxazole ring (2,3-dihydroisoxazole), which introduces partial saturation, reducing ring strain compared to fully aromatic isoxazoles.

- Synthetic routes: Analogous compounds are synthesized via cyclization reactions involving arylhydrazonopropanals or active methylene compounds in acetic anhydride (as seen in ).

Properties

CAS No. |

294886-82-1 |

|---|---|

Molecular Formula |

C22H19NO |

Molecular Weight |

313.4 g/mol |

IUPAC Name |

2-benzyl-3,5-diphenyl-3H-1,2-oxazole |

InChI |

InChI=1S/C22H19NO/c1-4-10-18(11-5-1)17-23-21(19-12-6-2-7-13-19)16-22(24-23)20-14-8-3-9-15-20/h1-16,21H,17H2 |

InChI Key |

CSGDQBGIQJNMPZ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)CN2C(C=C(O2)C3=CC=CC=C3)C4=CC=CC=C4 |

Origin of Product |

United States |

Preparation Methods

Cycloaddition Approach

The most direct approach to prepare 2,3-dihydro-3,5-diphenyl-2-(phenylmethyl)-isoxazole involves a 1,3-dipolar cycloaddition between a nitrile oxide and a suitably substituted alkene or alkyne bearing phenyl and benzyl groups.

Step 1: Generation of Nitrile Oxide

Nitrile oxides are typically generated in situ from aldoximes or hydroximoyl chlorides under mild base conditions.Step 2: Cycloaddition Reaction

The nitrile oxide undergoes regioselective cycloaddition with a dipolarophile such as a styrene derivative or a phenyl-substituted alkyne to form the isoxazoline ring.Step 3: Functional Group Manipulation

The benzyl substituent at position 2 can be introduced either by using a benzyl-substituted dipolarophile or by subsequent alkylation of the isoxazoline ring.

This method benefits from high regioselectivity and the ability to introduce diverse substituents at the 3, 5, and 2 positions.

Hydrazine-Mediated Cyclization and Rearrangement

Research on related isoxazole derivatives shows that hydrazine treatment of acetylated isoxazole precursors can yield substituted isoxazoline derivatives through rearrangement and cyclization steps.

For example, acetyl derivatives of 1,2-oxazole carboxamides reacted with hydrazine under reflux conditions produce mixtures of isoxazoline derivatives, which can be purified by chromatography.

This approach allows the introduction of phenyl and benzyl groups through the choice of starting materials and reaction conditions.

Dehydration of Hydroxylamine Intermediates

A patented method for related isoxazole derivatives involves dehydration reactions of hydroxylamine-containing intermediates in the presence of inorganic bases in methanol-water mixtures.

This method achieves high purity (>99%) and good yields, suitable for industrial scale-up.

Although this patent specifically addresses 5-methyl-3,4-diphenylisoxazole, the principles of dehydration under basic conditions can be adapted for the preparation of 2,3-dihydro-3,5-diphenyl-2-(phenylmethyl)-isoxazole by selecting appropriate precursors.

Comparative Data Table of Preparation Methods

| Method | Key Reagents/Conditions | Yield (%) | Purity (%) | Advantages | Limitations |

|---|---|---|---|---|---|

| 1,3-Dipolar Cycloaddition | Nitrile oxide + phenyl-substituted alkyne/alkene, Cu(I) catalyst or base | 70-90 | >95 | High regioselectivity, versatile | Requires careful control of nitrile oxide generation |

| Hydrazine-mediated cyclization | Acetylated isoxazole derivatives + hydrazine, reflux ethanol | 55-65 | 90-95 | Access to complex derivatives | Mixture formation, requires purification |

| Dehydration of hydroxylamine intermediates | Hydroxylamine derivatives + inorganic base, MeOH/H2O | 80-85 | >99 | High purity, industrially scalable | Specific to certain isoxazole derivatives |

| Environmentally benign methods | Aldehydes + alkynes + hydroxylamine in ionic liquids or DES | 75-90 | >90 | Green chemistry, recyclable solvents | May require specialized solvents |

Research Findings and Optimization Notes

The cycloaddition method is widely favored for its regioselectivity and adaptability to various substituents, including phenyl and benzyl groups, which are critical for the target compound.

Hydrazine-mediated methods provide access to isoxazoline derivatives but often yield mixtures requiring chromatographic separation, which may limit scalability.

Dehydration methods under basic conditions in mixed solvents have demonstrated high purity and yield for related isoxazole compounds, suggesting potential for adaptation to the target compound with appropriate precursor design.

Environmentally benign methods using ionic liquids or deep eutectic solvents offer sustainable alternatives with good yields and recyclability, aligning with green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

2-benzyl-3,5-diphenyl-2,3-dihydroisoxazole can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding oxazoles.

Reduction: Reduction reactions can convert it into different hydroxy-isoxazoles.

Substitution: Various substituents can be introduced into the isoxazole ring through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

Substitution: Conditions vary depending on the substituent being introduced, but typical reagents include halogens and organometallic compounds.

Major Products

The major products formed from these reactions include various substituted isoxazoles, oxazoles, and hydroxy-isoxazoles, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Medicinal Chemistry

Isoxazole derivatives are widely studied for their potential therapeutic applications:

- Antimicrobial Activity : Research indicates that isoxazole compounds exhibit significant antimicrobial properties. For instance, studies have shown that derivatives of isoxazole can inhibit the growth of various bacteria and fungi .

- Anticancer Properties : Recent investigations have highlighted the anticancer activity of isoxazole derivatives against multiple cancer cell lines. In one study, synthesized derivatives were tested against six cancer cell lines, demonstrating promising results comparable to established chemotherapeutic agents like cisplatin .

Material Science

Isoxazole compounds are being explored for their utility in developing advanced materials:

- Polymer Chemistry : The unique properties of isoxazoles allow them to be incorporated into polymer matrices to enhance thermal stability and mechanical strength. Their use in creating functionalized polymers has been documented, leading to materials with tailored properties for specific applications.

Chemical Synthesis

Isoxazole, 2,3-dihydro-3,5-diphenyl-2-(phenylmethyl)- serves as a versatile building block in organic synthesis:

- Synthesis of Complex Molecules : The compound can undergo various chemical reactions such as oxidation and substitution, making it useful for synthesizing more complex heterocyclic compounds. This versatility is crucial in developing new drugs and bioactive molecules.

Case Study 1: Anticancer Evaluation

A study published in the International Journal of Molecular Sciences investigated the synthesis of novel isoxazole derivatives and their anticancer activities. The research involved testing these compounds against multiple cancer cell lines, revealing that specific derivatives exhibited significant cytotoxic effects. The structure-activity relationship analysis provided insights into how modifications to the isoxazole ring influenced biological activity .

Case Study 2: Antimicrobial Studies

In another research effort documented in PubChem, various isoxazole derivatives were synthesized and evaluated for their antimicrobial efficacy. The study highlighted the importance of structural modifications in enhancing antimicrobial activity against resistant strains of bacteria. Results indicated that certain substitutions on the isoxazole ring significantly improved potency against specific pathogens .

Mechanism of Action

The mechanism of action of 2-benzyl-3,5-diphenyl-2,3-dihydroisoxazole involves its interaction with various molecular targets and pathways. For instance, it may inhibit specific enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and biological context .

Comparison with Similar Compounds

Structural Differences

- Core Heterocycle: The target compound’s dihydroisoxazole core differs from benzothiazole () and benzoxazole () in electronic properties and ring strain.

- Substituent Effects : The three phenyl groups in the target compound increase steric bulk compared to simpler analogs like isoniazide (), which may limit bioavailability but improve binding to hydrophobic targets.

Pharmacological Potential

- While the target compound lacks direct bioactivity data, structurally related antitubercular agents like phomoxanthones () and isoniazide () demonstrate the importance of aromatic and hydrogen-bonding groups in antimicrobial activity. The phenyl-rich structure of the target compound may similarly interact with hydrophobic enzyme pockets.

Physicochemical Properties

- The high phenyl content predicts low water solubility, akin to 3-methyl-2-phenyl-2-phenacyl-2,3-dihydrobenzothiazole (). This contrasts with isoniazide co-crystals (), where hydrogen-bonding coformers improve solubility.

Biological Activity

Isoxazole derivatives are a significant class of compounds in medicinal chemistry due to their diverse biological activities. The compound Isoxazole, 2,3-dihydro-3,5-diphenyl-2-(phenylmethyl)- (CAS Number: 294886-82-1) has garnered attention for its potential therapeutic applications. This article delves into its biological activity, synthesizing findings from various studies and presenting relevant data.

1. Overview of Isoxazole Derivatives

Isoxazoles are five-membered heterocyclic compounds featuring a nitrogen and an oxygen atom. They are known for their broad pharmacological properties, including anti-inflammatory, analgesic, anticancer, and antimicrobial activities. The specific isoxazole is characterized by its unique substitution pattern, which influences its biological efficacy.

2. Synthesis of Isoxazole Derivatives

The synthesis of isoxazole derivatives often involves various methods such as cyclization reactions. For instance, environmentally benign synthetic routes have been developed using deep eutectic solvents (DES) and microwave-assisted techniques that enhance yields and reduce reaction times .

3.1 Anticancer Activity

Several studies have highlighted the anticancer potential of isoxazole derivatives. For example:

- Cytotoxicity Studies : Isoxazole derivatives have been tested against various cancer cell lines including MCF-7 (breast cancer), HeLa (cervical cancer), and Hep3B (liver cancer). Compounds derived from isoxazole exhibited significant cytotoxic activity with IC50 values ranging from 15.48 µg/ml to over 400 µg/ml .

- Mechanism of Action : Research indicates that certain isoxazoles induce apoptosis in cancer cells by modulating the expression of key proteins involved in cell survival and apoptosis, such as Bcl-2 and p21^WAF-1 .

| Compound | Cell Line | IC50 (µg/ml) | Mechanism |

|---|---|---|---|

| 2d | Hep3B | 23 | Apoptosis induction |

| 2e | HeLa | 15.48 | Cell cycle arrest |

| 2a | MCF-7 | 39.80 | Antioxidant activity |

3.2 Anti-inflammatory Activity

Isoxazole derivatives have shown promise as anti-inflammatory agents. A series of studies reported that specific compounds selectively inhibit the COX-2 enzyme, which plays a crucial role in inflammation:

- Selectivity : Some isoxazoles demonstrated sub-micromolar selectivity towards COX-2 with IC50 values around 0.95 µM .

- Analgesic Effects : Compounds like 4,5-diphenyl-4-isoxazolines were evaluated for their analgesic properties and were found to be effective in reducing pain responses in animal models .

3.3 Other Biological Activities

Isoxazoles have also been explored for their potential antiviral and bactericidal activities:

- Antiviral Properties : Certain derivatives have shown activity against viral infections such as HIV due to their ability to inhibit viral replication mechanisms.

- Antimicrobial Activity : Isoxazoles have been reported to possess bactericidal properties against various bacterial strains, further expanding their therapeutic potential .

Case Study 1: Analgesic Activity Evaluation

In a comparative study assessing the analgesic effects of isoxazole derivatives, a specific compound with a sulfonylmethyl group exhibited potent analgesic properties alongside selective COX-2 inhibition. This compound was further analyzed through molecular modeling to understand its binding affinity to COX enzymes .

Case Study 2: Cytotoxic Mechanisms

A detailed examination of cytotoxic mechanisms revealed that isoxazole (3) promotes apoptosis through downregulation of Bcl-2 and upregulation of p21^WAF-1, suggesting a dual mechanism involving both apoptosis promotion and cell cycle arrest .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for synthesizing 2,3-dihydro-3,5-diphenyl-2-(phenylmethyl)isoxazole, and how can reaction conditions be optimized?

- Methodological Answer : A common approach involves refluxing precursors (e.g., substituted aldehydes) with a triazole derivative in absolute ethanol under acidic conditions (e.g., glacial acetic acid) for 4 hours, followed by solvent evaporation under reduced pressure and filtration . Optimization may include varying substituents on the aldehyde, adjusting reflux time, or exploring alternative catalysts. Characterization via NMR, IR, and X-ray crystallography (as seen in isoxazole analogs ) is critical for confirming structural fidelity.

Q. How can researchers characterize the compound’s purity and structural integrity in academic settings?

- Methodological Answer : Use a combination of spectroscopic techniques:

- NMR to confirm substitution patterns and stereochemistry.

- Mass spectrometry (e.g., HRMS) to verify molecular weight.

- X-ray crystallography (as applied to related isoxazoles ) for absolute configuration determination.

- HPLC or TLC for purity assessment, especially if the compound exhibits biological activity .

Q. What preliminary assays are recommended to evaluate the compound’s biological activity?

- Methodological Answer : Initial screening should include:

- Enzyme inhibition assays (e.g., cyclooxygenase or kinase inhibition) based on structural analogs’ reported pharmacological profiles .

- Antimicrobial testing against Gram-positive/negative bacteria and fungi.

- Cytotoxicity assays (e.g., MTT on mammalian cell lines) to assess safety margins.

Q. How stable is this compound under standard laboratory storage conditions?

- Methodological Answer : While specific stability data for this compound are lacking, general protocols for isoxazoles recommend storage in airtight containers under inert gas (N₂/Ar) at −20°C to prevent oxidation or hydrolysis . Stability under varying pH and temperature should be tested via accelerated degradation studies (e.g., 40°C/75% relative humidity for 1–3 months) with HPLC monitoring .

Advanced Research Questions

Q. How can computational methods elucidate the reaction mechanism of this isoxazole’s formation?

- Methodological Answer :

- Perform density functional theory (DFT) calculations to model transition states and intermediate energies, using software like Gaussian or ORCA.

- Compare with analogous reactions (e.g., cycloadditions in isoxazole synthesis ).

- Validate predictions with isotopic labeling experiments (e.g., ¹³C or ²H) to track bond formation .

Q. What strategies resolve contradictions in spectroscopic data (e.g., NMR splitting patterns vs. X-ray results)?

- Methodological Answer :

- Re-examine sample preparation (e.g., solvent polarity effects on NMR signals).

- Use variable-temperature NMR to detect dynamic processes (e.g., ring puckering).

- Cross-validate with solid-state NMR or IR spectroscopy to reconcile solution- vs. solid-state discrepancies .

- Reference crystallographic data from similar compounds (e.g., 3,5-bis(4-fluorophenyl)isoxazole ).

Q. How can researchers design derivatives to enhance this compound’s pharmacological profile?

- Methodological Answer :

- Structure-activity relationship (SAR) studies : Introduce electron-withdrawing groups (e.g., -F, -NO₂) at the 3- or 5-position to modulate bioavailability .

- Prodrug strategies : Modify the phenylmethyl group with ester linkages for controlled release.

- Molecular docking against target proteins (e.g., COX-2) to predict binding affinities .

Q. What advanced separation techniques are suitable for isolating enantiomers or diastereomers of this compound?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.